

An In-depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *7-Ethoxy-4,7-dioxoheptanoic acid*

Cat. No.: B074314

[Get Quote](#)

CAS Number: 1506-55-4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific experimental data is publicly available for **7-Ethoxy-4,7-dioxoheptanoic acid**. This guide synthesizes available information and provides expert-postulated methodologies and potential applications based on the chemistry of related γ -keto acids and esters.

Introduction

7-Ethoxy-4,7-dioxoheptanoic acid, also known by its synonym 4-Oxoheptanedioic Acid Monoethyl Ester, is a bifunctional organic molecule featuring a terminal carboxylic acid, a mid-chain ketone, and an ethyl ester.^{[1][2][3][4][5]} This unique arrangement of functional groups makes it a potentially versatile building block in organic synthesis and medicinal chemistry. The presence of a γ -keto acid moiety suggests potential for derivatization into various heterocyclic systems and as a substrate for enzymatic transformations. This document provides a comprehensive overview of its known properties, a postulated synthetic pathway with detailed experimental protocols, and an exploration of its potential applications in drug development based on the bioactivity of analogous compounds.

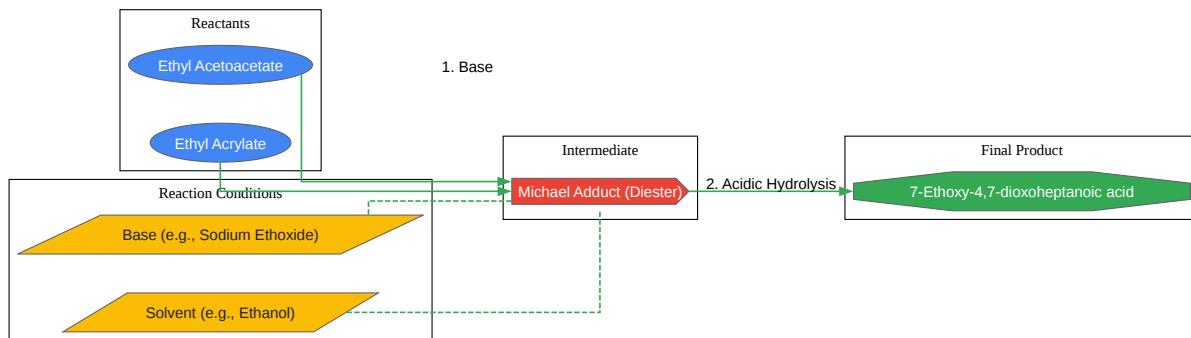
Physicochemical and Spectroscopic Data

While comprehensive, experimentally-derived spectroscopic data for **7-Ethoxy-4,7-dioxoheptanoic acid** is not readily available in the public domain, its fundamental physicochemical properties have been reported by various chemical suppliers.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
CAS Number	1506-55-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₁₄ O ₅	[2] [3]
Molecular Weight	202.20 g/mol	[2] [3]
IUPAC Name	7-ethoxy-4,7-dioxoheptanoic acid	[3]
Synonyms	4-Oxoheptanedioic Acid Monoethyl Ester, Monoethyl 4-oxoheptanedioate	[2] [4] [5]
Appearance	White to off-white solid/powder	[3] [4] [5]
Melting Point	67-72 °C	[4] [5]
Purity	≥97-98% (as commercially available)	[2] [3] [4] [5]
Storage	Sealed in a dry environment at room temperature or refrigerated.	[3]

Table 2: Computational Chemistry Data


Descriptor	Value	Reference(s)
Topological Polar Surface Area (TPSA)	80.67 Å ²	[2]
LogP (octanol-water partition coefficient)	0.7636	[2]
Hydrogen Bond Acceptors	4	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	7	[2]

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route to **7-Ethoxy-4,7-dioxoheptanoic acid** is via a Michael addition reaction, a well-established method for the formation of γ -keto esters.[\[6\]](#)[\[7\]](#)[\[8\]](#) This approach involves the conjugate addition of an enolate derived from a β -keto ester to an α,β -unsaturated carbonyl compound.

Proposed Synthetic Pathway: Michael Addition

The proposed synthesis involves the reaction of ethyl acetoacetate with ethyl acrylate under basic conditions, followed by hydrolysis of the resulting diester.

[Click to download full resolution via product page](#)

Caption: Proposed Michael addition synthesis of **7-Ethoxy-4,7-dioxoheptanoic acid**.

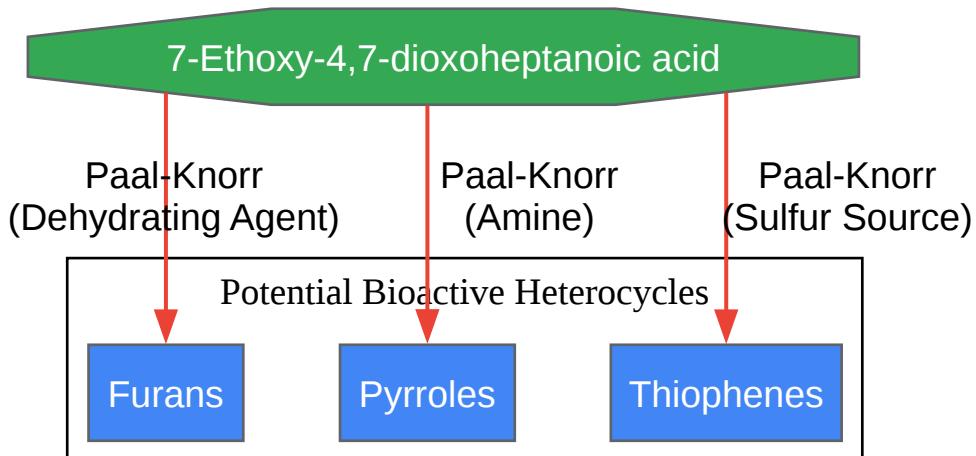
Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 4-oxoheptanedioate (Michael Adduct)

- Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous ethanol.
- Base Formation: Sodium metal is cautiously added to the ethanol to generate sodium ethoxide in situ. The mixture is stirred until all the sodium has reacted.
- Enolate Formation: Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature to form the corresponding enolate.

- Michael Addition: Ethyl acrylate is then added dropwise to the reaction mixture. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the mixture is stirred at room temperature for several hours or gently heated to ensure the reaction goes to completion.
- Work-up: The reaction is quenched by the addition of a dilute acid (e.g., hydrochloric acid). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude diethyl 4-oxoheptanedioate.
- Purification: The crude product can be purified by vacuum distillation.

Step 2: Selective Hydrolysis to **7-Ethoxy-4,7-dioxoheptanoic acid**

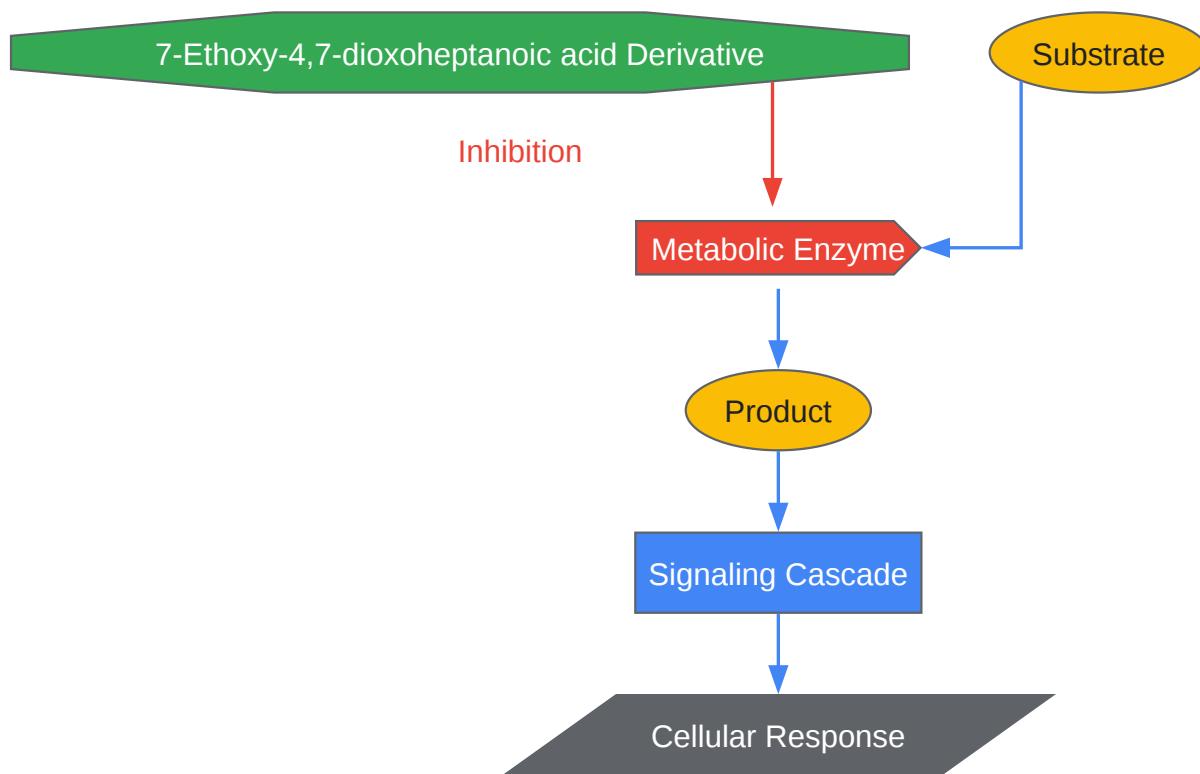

- Reaction Setup: The purified diethyl 4-oxoheptanedioate is dissolved in a suitable solvent system, such as a mixture of ethanol and water.
- Hydrolysis: A stoichiometric amount of a base (e.g., sodium hydroxide or potassium hydroxide) is added to selectively hydrolyze one of the ester groups. The reaction is monitored by thin-layer chromatography (TLC).
- Acidification: Upon completion, the reaction mixture is cooled and acidified with a dilute acid (e.g., hydrochloric acid) to protonate the carboxylate.
- Extraction and Purification: The product, **7-Ethoxy-4,7-dioxoheptanoic acid**, is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product can be further purified by recrystallization.

Potential Applications in Drug Development

While no specific biological activities have been reported for **7-Ethoxy-4,7-dioxoheptanoic acid**, the γ -keto acid and ester functionalities are present in various biologically active molecules. This suggests that the title compound could serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents.

As a Precursor to Bioactive Heterocycles

The 1,4-dicarbonyl moiety in **7-Ethoxy-4,7-dioxoheptanoic acid** is a classic precursor for the synthesis of five-membered heterocycles such as furans, pyrroles, and thiophenes through Paal-Knorr synthesis. These heterocyclic cores are prevalent in a wide range of pharmaceuticals.



[Click to download full resolution via product page](#)

Caption: Potential synthetic utility for producing bioactive heterocycles.

Hypothetical Signaling Pathway Involvement

Given that some γ -keto acids and their derivatives have been investigated for their roles in metabolic pathways and as enzyme inhibitors, it is plausible that **7-Ethoxy-4,7-dioxoheptanoic acid** or its derivatives could interact with biological targets. For instance, structurally related dicarboxylic acids are known to inhibit enzymes involved in metabolic processes. A hypothetical mechanism could involve the inhibition of a metabolic enzyme, leading to downstream effects on cellular signaling.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a metabolic enzyme by a derivative.

Safety Information

Based on available supplier safety data sheets, **7-Ethoxy-4,7-dioxoheptanoic acid** is classified with the following hazards:

Table 3: Hazard and Precautionary Statements

Category	Code	Statement	Reference(s)
Hazard Statements	H315	Causes skin irritation.	[3]
H319		Causes serious eye irritation.	[3]
Precautionary Statements	P264	Wash skin thoroughly after handling.	[3]
P280		Wear protective gloves/protective clothing/eye protection/face protection.	[3]
P302+P352		IF ON SKIN: Wash with plenty of soap and water.	[3]
P305+P351+P338		IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3]

Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be strictly followed when handling this chemical.

Conclusion

7-Ethoxy-4,7-dioxoheptanoic acid is a chemical compound with potential as a synthetic intermediate in the fields of organic and medicinal chemistry. While specific research on its properties and applications is currently limited, its structural features suggest avenues for the synthesis of diverse and potentially bioactive molecules. The proposed synthetic route via Michael addition offers a reliable method for its preparation. Further research is warranted to

fully elucidate its chemical reactivity, spectroscopic characteristics, and biological activity to unlock its full potential for scientific and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fiveable.me [fiveable.me]
- 2. chemscene.com [chemscene.com]
- 3. 7-Ethoxy-4,7-dioxoheptanoic acid | 1506-55-4 [sigmaaldrich.com]
- 4. Monoethyl 4-Oxoheptanedioate | 1506-55-4 | TCI AMERICA [tcichemicals.com]
- 5. Monoethyl 4-Oxoheptanedioate | 1506-55-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. Michael Addition [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Ethoxy-4,7-dioxoheptanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b074314#7-ethoxy-4-7-dioxoheptanoic-acid-cas-number-1506-55-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com